Sulukast

Description

Propriétés

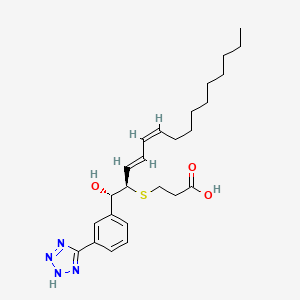

IUPAC Name |

3-[(1S,2R,3E,5Z)-1-hydroxy-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-2-yl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16-22(33-18-17-23(30)31)24(32)20-14-13-15-21(19-20)25-26-28-29-27-25/h10-16,19,22,24,32H,2-9,17-18H2,1H3,(H,30,31)(H,26,27,28,29)/b11-10-,16-12+/t22-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHOSUPSOWQQCB-AFOLHBCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC=CC(C(C1=CC=CC(=C1)C2=NNN=N2)O)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C\C=C\[C@H]([C@H](C1=CC=CC(=C1)C2=NNN=N2)O)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98116-53-1 | |

| Record name | Sulukast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098116531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M652A5186T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action

Elucidation of Receptor Interactions and Binding Kinetics

Sulukast functions as a leukotriene receptor antagonist, primarily by blocking the action of leukotrienes. myskinrecipes.com This antagonism involves binding to specific cysteinyl leukotriene receptors on the cell surface.

Cysteinyl Leukotriene Receptor 1 (CysLT1) Binding Characterization and Affinity Studies

The Cysteinyl Leukotriene Receptor 1 (CysLT1) is a primary target for leukotriene receptor antagonists like this compound. pediatriconcall.comnih.govwikipedia.org CysLT1 receptors are G protein-coupled receptors (GPCRs) found in various tissues, including the human airway and on pro-inflammatory cells. sigmaaldrich.comnih.govwikipedia.orgfrontiersin.org The binding of cys-LTs, particularly LTD4 and LTE4, to CysLT1 receptors is involved in the pathophysiology of inflammatory conditions such as asthma and allergic rhinitis. drugbank.comnih.govwikipedia.orgwikipedia.org this compound is recognized as a CysLT1 receptor antagonist. reactome.org

Cysteinyl Leukotriene Receptor 2 (CysLT2) Modulation and Functional Investigations

The Cysteinyl Leukotriene Receptor 2 (CysLT2) is another receptor for cysteinyl leukotrienes, also belonging to the GPCR superfamily. sigmaaldrich.comeurofinsdiscovery.comguidetopharmacology.org CysLT2 receptors are expressed in various tissues, including lung macrophages, airway smooth muscle, and inflammatory cells. wikipedia.orgfrontiersin.orgeurofinsdiscovery.com Both CysLT1 and CysLT2 receptors mediate responses to cysteinyl leukotrienes, including smooth muscle contraction and regulation of vascular permeability. guidetopharmacology.org

Information specifically detailing this compound's modulation of CysLT2 receptors and associated functional investigations was limited in the provided search results. However, research on CysLT2 receptors indicates they are less well-defined compared to CysLT1 due to a lack of specific agonists and antagonists. sigmaaldrich.comeurofinsdiscovery.com Some studies suggest that CysLT2 receptors can interact with CysLT1 receptors and may down-modulate CysLT1-dependent responses in cells like mast cells. frontiersin.orgnih.gov This interaction could involve the formation of heteromeric complexes. nih.gov While a non-selective CysLT antagonist, BAYu9773, has shown some antagonist activity at CysLT2, selective CysLT2 antagonists have not been widely reported. sigmaaldrich.com

Comparative Analysis of Leukotriene Receptor Antagonist Binding Profiles

Leukotriene receptor antagonists, including this compound, montelukast (B128269), and zafirlukast (B1683622), target cysteinyl leukotriene receptors. myskinrecipes.comwikipedia.orgwikipedia.orgwikipedia.org Montelukast and zafirlukast are described as potent CysLT1 receptor antagonists. wikipedia.org While these compounds share the common mechanism of blocking cys-LT action at their receptors, their specific binding profiles, potencies, and selectivities for CysLT1 versus CysLT2 receptors can differ. Preclinical and clinical studies have demonstrated that CysLT1 receptor antagonists differ in terms of potency and pharmacokinetics but exhibit similar pharmacodynamic profiles. nih.gov The development of dual CysLT1 and CysLT2 receptor antagonists has also been explored, suggesting potential differences in the target profiles among various compounds in this class. wikipedia.org

Investigations into Allosteric Modulatory Mechanisms

Research into the allosteric modulation of CysLT receptors by this compound was not specifically found in the provided search results. However, studies on other CysLT1 antagonists, such as montelukast, have explored potential allosteric interactions with other receptor systems, like P2Y receptors. nih.gov While competitive nucleotide binding to the CysLT1 receptor was excluded in some studies, the possibility of an allosteric interaction at the CysLT1 receptor level was not eliminated. nih.gov Allosteric modulation involves a ligand binding to a site distinct from the orthosteric binding site, thereby altering the receptor's conformation and its response to the primary ligand.

Intracellular Signaling Pathway Perturbations

The binding of this compound to cysteinyl leukotriene receptors, particularly CysLT1, leads to the perturbation of downstream intracellular signaling pathways normally activated by endogenous cys-LTs.

G Protein-Coupled Receptor (GPCR) Signaling Events Associated with this compound Interaction

CysLT1 and CysLT2 receptors are members of the G protein-coupled receptor superfamily. sigmaaldrich.comeurofinsdiscovery.comguidetopharmacology.org GPCRs typically signal through interactions with heterotrimeric G proteins, leading to the activation of various intracellular signaling cascades. nih.govwikipedia.org CysLT receptors have been reported to couple with G proteins, including Gq/11, which can modulate inositol (B14025) phospholipid hydrolysis and calcium mobilization. sigmaaldrich.comguidetopharmacology.orgnih.gov They may also couple via Gi to inhibit adenylate cyclase. sigmaaldrich.com

Phosphatidylinositol-Calcium Second Messenger System Dynamics

The phosphatidylinositol-calcium second messenger system is a ubiquitous signal transduction pathway initiated by the activation of certain cell surface receptors, often G protein-coupled receptors (GPCRs) fishersci.cawikipedia.org. This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) wikipedia.orgwikipedia.orgebi.ac.uk. IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ions (Ca²⁺) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration fishersci.cawikipedia.orgwikipedia.orgfishersci.ca. This increase in cytoplasmic Ca²⁺ can then activate various calcium-dependent proteins, including protein kinase C (PKC) (in conjunction with DAG) and calmodulin, which in turn modulate a wide range of cellular processes fishersci.cawikipedia.orgwikipedia.org. Calcium signaling is critical for diverse cellular functions, including muscle contraction, secretion, and gene transcription fishersci.cawikipedia.org.

While this compound is listed with a KEGG Pathway link to calcium signaling, detailed published research specifically elucidating this compound's direct impact on the dynamics of the phosphatidylinositol-calcium second messenger system, such as its effects on PLC activity, IP3 production, or intracellular calcium release and influx, was not found in the conducted searches xenbase.org.

Cyclic AMP (cAMP) Signaling Pathway Interrogation

The cyclic AMP (cAMP) signaling pathway is another crucial second messenger system involved in mediating cellular responses to a variety of extracellular signals, particularly those mediated by GPCRs coupled to stimulatory G proteins (Gs) wikipedia.orgwikidata.org. Upon activation, adenylyl cyclase (AC), an enzyme regulated by G proteins, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cAMP wikipedia.orgwikidata.orgwikipedia.org. Elevated levels of cAMP primarily exert their effects by activating protein kinase A (PKA), although they can also interact with other targets like exchange proteins activated by cAMP (EPAC) and cyclic nucleotide-gated ion channels wikipedia.orgwikipedia.orgwikidata.org. PKA activation leads to the phosphorylation of numerous downstream proteins, influencing processes such as gene transcription, metabolism, and ion channel activity wikipedia.orgwikidata.orgwikipedia.org. The intracellular concentration of cAMP is tightly regulated by the balance between AC activity and the action of phosphodiesterases (PDEs), which hydrolyze cAMP wikipedia.orgwikidata.org.

While this compound was mentioned in a list of compounds that may activate cAMP, specific detailed research findings on this compound's direct effects on the cAMP signaling pathway, such as its influence on adenylyl cyclase activity, cAMP levels, or downstream effectors like PKA or EPAC, were not found in the conducted searches wikipedia.org.

Advanced Molecular Pharmacology Methodologies

Advanced molecular pharmacology employs a variety of sophisticated techniques to characterize the interactions of compounds with their biological targets and to elucidate their functional effects in cellular systems.

Radioligand and Label-Free Receptor Binding Assays

Receptor binding assays are fundamental techniques used to quantify the interaction between a ligand (such as this compound) and its putative receptor target wikipedia.orgmims.comwikidoc.org. Radioligand binding assays utilize a radioactively labeled ligand to measure binding affinity (Kd) and receptor density (Bmax) wikipedia.orgebi.ac.ukwikidoc.orgnih.gov. Competition binding assays, a type of radioligand assay, determine the affinity of an unlabeled compound by its ability to displace a radiolabeled ligand from the receptor wikipedia.orgmims.comwikidoc.org. These assays are considered a gold standard for measuring ligand-receptor affinity due to their sensitivity and robustness mims.comwikidoc.org.

Label-free receptor binding assays offer an alternative approach that does not require the modification of the ligand or receptor with a radioactive or fluorescent label nih.govfishersci.camims.comunimelb.edu.au. Techniques such as surface plasmon resonance (SPR) and biolayer interferometry (BLI) measure changes in mass or refractive index that occur upon ligand binding to a receptor immobilized on a sensor surface, providing real-time kinetic data (association and dissociation rates) in addition to affinity nih.govfishersci.camims.comfishersci.ca. Mass spectrometry-based binding assays are another label-free method that directly detects the test ligand bound to the target mims.com.

Specific data or studies detailing the application of radioligand or label-free receptor binding assays to characterize the binding of this compound to any identified biological target were not found in the conducted searches.

High-Throughput Functional Cellular Assays for Receptor Activation

High-throughput functional cellular assays are designed to measure the biological response elicited by a compound in a cellular context, often reflecting the activation or inhibition of a specific receptor or signaling pathway fishersci.cafishersci.canih.govwikipedia.orgunimelb.edu.au. These assays are miniaturized and automated to enable the rapid screening of large libraries of compounds fishersci.caunimelb.edu.au. Functional assays can measure various downstream events, such as changes in intracellular calcium levels, activation of reporter genes, or modulation of second messenger concentrations like cAMP nih.govwikipedia.orgwikipedia.org. Examples include fluorescent imaging plate reader (FLIPR)-based calcium assays or assays utilizing biosensors for detecting changes in signaling molecules nih.govnih.govnih.govwikipedia.orgfishersci.at. Cell-based label-free technologies, such as dynamic mass redistribution (DMR) measured by optical biosensors, can also be used as functional assays to monitor integrated cellular responses to receptor activation mims.comfishersci.ca.

Preclinical Research Paradigms and Investigative Methodologies

Animal Model-Based Investigations

Animal models are essential for evaluating the in vivo efficacy and pharmacological properties of drug candidates in a complex biological system that mimics human disease. abpi.org.uknih.govnih.gov

Preclinical studies of Sulukast have utilized animal models, particularly in the context of respiratory diseases like asthma, where cysteinyl leukotrienes play a significant role. ethernet.edu.et Allergen challenge models in sensitized animals, such as mice or guinea pigs, are commonly used to induce airway inflammation and bronchoconstriction, mimicking aspects of asthma pathophysiology. ethernet.edu.et These models allow researchers to assess the ability of this compound to prevent or reduce these responses.

Structure-activity relationship studies for leukotriene receptor antagonists, including compounds related to this compound, have involved evaluating oral efficacy in animal models. atsjournals.org These studies helped correlate in vitro potency and selectivity with in vivo activity and bioavailability. While specific detailed outcomes of this compound efficacy in these animal models were not extensively provided in the search results, the use of such models was crucial in the development and evaluation of this class of compounds. atsjournals.org Murine models have also been employed in broader studies investigating inflammatory processes, where leukotriene pathway modulation might be relevant, although the specific findings related to this compound in all these models were not detailed. researchgate.netnih.gov

Table 2: Examples of Animal Models Used in Preclinical Asthma Research (Relevant to CysLT1 Antagonists)

| Model Type | Species | Induced Condition | Relevance to Asthma | Potential Use for this compound Evaluation | Reference |

| Allergen Challenge | Mouse, Guinea Pig | Airway inflammation, Bronchoconstriction | Mimics asthmatic response | Assessment of anti-inflammatory and bronchodilatory effects | ethernet.edu.et |

| Structure-Activity Relationship Studies | Various | Assessment of in vivo efficacy | Correlates in vitro/in vivo data | Evaluation of oral bioavailability and potency | atsjournals.org |

Further detailed research findings from these animal models would typically include measurements of airway hyperresponsiveness, inflammatory cell infiltration in lung tissue, and levels of inflammatory mediators, providing comprehensive data on the in vivo efficacy of this compound.

Molecular and Cellular Biomarker Analysis in Animal Tissues

Molecular and cellular biomarker analysis in animal tissues is a fundamental component of preclinical research for compounds like this compound. Biomarkers serve as quantifiable indicators of biological processes, which can include responses to therapeutic interventions or exposure to a substance . In the context of preclinical safety assessment, biomarkers have been successfully applied in various case studies to prioritize safer drug candidates uni-konstanz.de. For instance, panels of hepatic biomarkers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin (B190676) are routinely used to evaluate the hepatotoxic potential of compounds in animal models uni-konstanz.de.

Analyzing biomarkers in animal tissues allows researchers to assess the impact of this compound at a molecular and cellular level. This can involve examining changes in protein levels, enzyme activity, or the presence of specific cellular markers in target organs or tissues. While the search results did not provide specific details on which biomarkers have been analyzed for this compound in animal tissues, the general principle involves using these indicators to understand the compound's biological effects and potential toxicity or efficacy. The relevance of biomarkers in preclinical studies is further highlighted by their potential translation to human studies, although species-specific differences in protein cleavage sites and baseline quantities must be considered nih.gov.

Pharmacodynamic Assessment in Preclinical Species

Pharmacodynamic (PD) assessment in preclinical species aims to characterize the biochemical, physiological, and behavioral effects of a compound and the relationship between drug concentration and effect nih.gov. These studies are crucial for understanding how this compound interacts with biological systems and the magnitude and duration of its effects. Preclinical PD studies in animal models provide valuable insights into the safety and efficacy of a drug candidate, although translating these findings to clinical settings can be challenging due to interspecies differences uni-konstanz.de.

Animal models are particularly useful for developing pharmacodynamic biomarkers that can be used in early-phase clinical trials nih.gov. The selection of appropriate animal models is critical at different stages of the preclinical development pipeline for each unique drug target nih.gov. While specific pharmacodynamic assessments for this compound in preclinical species were not detailed in the provided search results, the general methodologies involve administering the compound to animals and measuring relevant physiological or biochemical endpoints over time. This can include assessing changes in target engagement, signal transduction pathways, or functional responses related to the intended therapeutic effect of this compound. Mechanism-based pharmacokinetic/pharmacodynamic (PK/PD) models are an important feature in this area, allowing for the identification of drug- and system-specific factors that determine the intensity and time-course of pharmacological effects and providing an opportunity to integrate data from in vitro and preclinical studies to anticipate human responses nih.gov.

Omics-Based Research Approaches

Omics-based research approaches, including transcriptomics, proteomics, and metabolomics, offer powerful tools for comprehensive molecular profiling in preclinical studies. These technologies allow for the large-scale analysis of biological molecules, providing a holistic view of the cellular and molecular changes induced by a compound like this compound.

Transcriptomic Analysis of Gene Expression Profiles

Transcriptomic analysis involves the study of the entire set of RNA molecules (the transcriptome) in a cell, tissue, or organism at a given time phgfoundation.org. This approach provides insights into which genes are being expressed and at what levels, reflecting the cellular response to various stimuli, including drug treatment phgfoundation.orgelifesciences.org. RNA sequencing (RNA-seq) is a primary technique used in transcriptomics for exploratory analysis of the entire transcriptome, while gene expression panels (GEPs) can be used for targeted analysis of known RNAs phgfoundation.org.

Transcriptome analysis contributes to identifying transcript abundance during cellular development and environmental perturbations and can help elucidate unknown regulatory patterns mdpi.com. In preclinical research for this compound, transcriptomic analysis could be used to identify changes in gene expression profiles in animal tissues following administration of the compound. This could reveal pathways or biological processes that are affected by this compound treatment, providing insights into its mechanism of action or potential off-target effects. Spatial transcriptomics, a strategy that allows visualization and quantitative analysis of the transcriptome with spatial resolution in individual tissue sections, enables novel types of bioinformatics analyses valuable in research and diagnostics nih.gov.

Proteomic Characterization of Protein Expression and Modification

Proteomics is the large-scale study of proteins, including their expression levels, modifications, interactions, and localization wikipedia.org. Proteins are vital macromolecules with diverse functions, and the proteome is dynamic, varying with time and in response to different conditions wikipedia.org. Proteomic analysis complements transcriptomics by providing information on the functional output of gene expression . Techniques such as mass spectrometry are widely used in proteomics for high-throughput protein identification and quantification in complex biological samples like tissues and body fluids .

In preclinical studies of this compound, proteomic characterization could involve analyzing changes in protein expression and post-translational modifications in animal tissues or cells treated with the compound. This could help identify the specific protein targets of this compound, understand how it affects cellular signaling pathways, and reveal potential biomarkers of response or toxicity scilifelab.se. Spatial proteomics, which enables protein profiling within tissues at individual cell and subcellular resolution, can deepen the understanding of cellular organization and complex physiological and pathological events at the tissue level scilifelab.se.

Chemical Synthesis and Structure Activity Relationship Sar Research

Synthetic Routes and Methodological Innovations for Sulukast and Analogues

The synthesis of this compound and its analogues typically involves constructing the various parts of the molecule and then joining them together. While specific detailed synthetic routes for this compound were not extensively detailed in the search results, the synthesis of similar complex organic molecules often employs a range of established and innovative methodologies.

General approaches in modern organic synthesis relevant to compounds like this compound include convergent synthesis, where key fragments are synthesized separately and then coupled in a final step. nih.gov Methodological innovations in drug synthesis encompass techniques such as transition metal-catalyzed reactions, including cross-coupling reactions, which are crucial for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. hilarispublisher.comnih.gov Other innovations include biocatalysis, photoredox catalysis, and the increasing use of automation and computational chemistry to predict reaction outcomes and optimize synthetic routes. hilarispublisher.comjournalspub.combiysc.orgresearchgate.netresearchgate.net The synthesis of sulfur-containing compounds, which are important motifs in many pharmaceuticals including this compound, often requires specific strategies due to the potential of sulfur to interact with metal catalysts. rsc.orgresearchgate.net

Rational Design Principles for Selective Cysteinyl Leukotriene Receptor Antagonists

The rational design of selective cysteinyl leukotriene receptor antagonists followed the elucidation of the structure and pathophysiological role of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) as the active components of slow-reacting substance of anaphylaxis (SRS-A). nih.govatsjournals.orgatsjournals.org This understanding provided a basis for designing molecules that could interfere with the activity of these potent inflammatory mediators at their receptors, primarily the CysLT1 receptor. nih.govjci.orgwikipedia.org

Initial design strategies included developing structural analogues of leukotrienes, analogues of early antagonists like FPL 55712, and screening large chemical libraries. atsjournals.orgatsjournals.org The goal was to identify compounds that could selectively bind to the CysLT1 receptor and block the effects of cysteinyl leukotrienes, such as bronchoconstriction and inflammation. nih.govwikipedia.org Rational design involves understanding the interaction between the ligand (the potential drug molecule) and the receptor, often based on the known structure of the natural ligand or existing antagonists, even in the absence of a detailed receptor structure. atsjournals.orgatsjournals.org

Comprehensive Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to the drug discovery process, involving systematic modifications to a lead compound's structure to understand how these changes impact its biological activity. nih.govgoogleapis.com For cysteinyl leukotriene receptor antagonists, SAR studies have focused on identifying key structural features necessary for potent and selective binding to the CysLT1 receptor.

Elucidation of Key Pharmacophoric Elements

The pharmacophore of a molecule represents the essential features in three-dimensional space required for it to exert a specific biological effect. akfarstfransiskusxaverius.ac.idresearch-solution.com While a specific detailed pharmacophore model for this compound was not explicitly found, SAR studies on cysteinyl leukotriene receptor antagonists in general have aimed to elucidate the key pharmacophoric elements responsible for binding to the CysLT1 receptor. These elements typically involve functional groups capable of specific interactions with the receptor binding site, such as hydrogen bonding, ionic interactions, and hydrophobic interactions. unife.it The acidic moiety (the propanoic acid in this compound), the lipophilic chain (the pentadeca-3,5-dienyl group), and the aromatic/heteroaromatic region (the phenyl-tetrazole group) are likely to be important pharmacophoric elements for binding to the CysLT1 receptor. guidetopharmacology.orgnih.govuni.lu

Impact of Stereoisomerism and Geometric Isomers on Biological Activity

Stereoisomerism, including enantiomers and diastereomers, and geometric isomerism (cis/trans or E/Z isomers) can significantly impact the biological activity of a compound. purdue.edunih.govyoutube.comlibretexts.orgunacademy.comslideshare.net Receptors are chiral entities, and their interactions with chiral ligands are often highly stereoselective, meaning that different stereoisomers of a compound can have vastly different affinities and efficacies. libretexts.orgnih.gov

This compound has defined stereochemistry at two centers and also contains a diene system which can exist as geometric isomers (E and Z configurations). guidetopharmacology.orgnih.govuni.lu The specific (1S,2R,3E,5Z) configuration is indicated in its IUPAC name, suggesting that this particular stereochemical and geometric arrangement is important for its activity. guidetopharmacology.orgnih.govuni.lu SAR studies would involve synthesizing and testing different stereoisomers and geometric isomers of this compound to determine their relative potencies and selectivities, thereby elucidating the preferred spatial arrangement for optimal receptor binding. idrblab.netgoogle.com Differences in the spatial arrangement of functional groups due to stereoisomerism and geometric isomerism can affect how well the molecule fits into the receptor binding site and the nature of the interactions it forms. youtube.comunacademy.com

Optimization Strategies for Receptor Affinity and Selectivity

Optimization strategies in SAR studies aim to enhance the desired biological activity (e.g., receptor affinity and selectivity) while minimizing undesirable properties. researchgate.netnih.govd4-pharma.comgoogleapis.com For cysteinyl leukotriene receptor antagonists, this involves modifying the chemical structure to improve binding to the CysLT1 receptor and reduce binding to other receptors, including the CysLT2 receptor or other off-targets. jci.orgresearchgate.netnih.govwikipedia.org

Strategies include exploring variations in the length and branching of the lipophilic chain, modifications to the acidic head group, alterations to the aromatic/heteroaromatic region, and changes to the linker region (the sulfide (B99878) in this compound). atsjournals.org The introduction of specific substituents at different positions on the molecule can influence its electronic and steric properties, thereby affecting its interaction with the receptor. google.com Techniques such as isosteric replacements (substituting one atom or group with another of similar size and shape) and the incorporation of rigid or flexible linkers are also employed to optimize the molecule's shape and conformation for optimal receptor binding. hilarispublisher.com High-throughput screening and the use of computational modeling can assist in identifying promising structural modifications for synthesis and evaluation. hilarispublisher.comjournalspub.com The goal is to achieve a favorable balance of potency, selectivity, and other pharmacokinetic properties. researchgate.netnih.gov

Target Identification and Validation Research

Methodological Frameworks for Therapeutic Target Identification

Therapeutic target identification employs various strategies to uncover the molecular entities that, when modulated, can influence a disease state. These methods can be broadly categorized based on their experimental approach.

Genetic and Functional Genomics Approaches in Target Discovery

Genetic and functional genomics approaches leverage insights from genetic variations and gene function to identify potential drug targets chembiocon.desanogenetics.comnih.govucl.ac.uk. These methods often involve analyzing large-scale genomic datasets, such as those from genome-wide association studies (GWAS), to pinpoint genes associated with specific diseases or traits nih.govucl.ac.uk. By identifying genetic variants linked to disease susceptibility or progression, researchers can prioritize the corresponding gene products as potential therapeutic targets sanogenetics.comnih.govucl.ac.uk. Functional genomics techniques, such as RNA interference (RNAi) or CRISPR-based gene editing, can then be used to perturb the function of these candidate genes in model systems to assess their role in the disease phenotype chembiocon.deembopress.org. While genetic approaches are powerful for target discovery, specific details on the application of these methods for the initial identification of the CysLT1 receptor as a target during the development of Sulukast were not found in the provided search results.

Chemical Proteomics and Affinity-Based Probes for Target Elucidation

Chemical proteomics and affinity-based probes are valuable tools for identifying the protein targets of small molecules criver.comresearchgate.netresearchgate.netnih.govgoogle.com.pg. This approach typically involves synthesizing a chemical probe based on the compound of interest, which contains a reactive group or tag that allows it to bind covalently or with high affinity to its protein target(s) criver.comgoogle.com.pg. After incubating the probe with cell lysates or living cells, the probe-bound proteins can be isolated and identified using techniques such as mass spectrometry criver.comgoogle.com.pg. This allows for the global identification of proteins that interact with the compound, helping to elucidate its mechanism of action and identify both intended and off-targets criver.comresearchgate.net. While chemical proteomics is a recognized method for target elucidation, specific research findings detailing the use of chemical proteomics or affinity-based probes derived from this compound for the identification of the CysLT1 receptor were not available in the provided search results.

Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening involves testing libraries of compounds for their ability to induce a desired change in a cellular or organismal phenotype, without prior knowledge of the molecular target slas.orgresearchgate.netbiocompare.com. Once a compound with the desired phenotypic effect is identified (a "hit"), target deconvolution strategies are employed to determine the specific protein or proteins responsible for mediating this effect criver.comresearchgate.netbiocompare.com. Deconvolution methods can include affinity-based techniques, genetic approaches (e.g., using RNAi or CRISPR screens to see which gene knockouts mimic or block the compound's effect), or knowledge-based approaches leveraging existing data on compound-target interactions and biological pathways slas.orgresearchgate.netrsc.org. Phenotypic screening can be particularly useful for discovering novel targets or pathways biocompare.com. While this compound's activity as a leukotriene pathway modulator suggests a potential link to phenotypic screening in respiratory models, specific details regarding phenotypic screening campaigns utilizing this compound or the subsequent target deconvolution process that led to the identification of the CysLT1 receptor for this specific compound were not detailed in the provided search results.

Rigorous Approaches for Target Validation

Once a potential therapeutic target has been identified, rigorous validation is necessary to confirm its role in the disease and its suitability for therapeutic intervention slas.orgchembiocon.delubio.ch.

Genetic Perturbation Studies in Model Systems

Genetic perturbation studies are a key method for validating the role of a target in a biological process or disease phenotype chembiocon.deembopress.orgbiorxiv.org. Techniques such as gene knockout, knockdown (e.g., using siRNA or shRNA), or overexpression in cell lines or animal models can be used to directly assess the impact of altering the target gene's expression or function on the phenotype of interest chembiocon.deembopress.org. If genetic perturbation of the candidate target mimics the effect of the therapeutic compound or, conversely, blocks the compound's activity, it provides strong evidence that the identified protein is indeed the relevant target chembiocon.de. While genetic perturbation is a standard target validation approach, specific data from genetic perturbation studies on the CysLT1 receptor conducted to validate it as the target of this compound were not found in the provided search results.

Pharmacological Modulator Validation Strategies

Pharmacological validation involves using selective pharmacological agents, often tool compounds distinct from the lead candidate, to manipulate the activity of the putative target and observe the resulting phenotypic effects chembiocon.denih.gov. This approach helps confirm that modulating the target's activity with a small molecule can achieve the desired biological outcome. For a compound like this compound, which acts as an antagonist, pharmacological validation could involve demonstrating that other known, selective CysLT1 receptor antagonists produce similar effects in relevant biological assays or model systems guidetopharmacology.org. The fact that this compound is characterized as a CysLT1 receptor antagonist with reported binding affinity data (e.g., pKi of 8.3 in human cells) guidetopharmacology.org indicates that pharmacological studies were conducted to understand its interaction with the receptor. However, detailed strategies specifically employed for the validation of the CysLT1 receptor as this compound's target using pharmacological modulators, beyond basic binding and functional assays, were not explicitly described in the provided search results.

Target Engagement Biomarker Development

Target engagement biomarkers are crucial tools in drug development as they provide a measure of whether a drug is interacting with its intended target in a living system crownbio.comsapient.bio. These biomarkers can assess on-target effects and help elucidate the mechanism of action of a drug sapient.bio. They can be direct measures of target occupancy or indirect measures reflecting the downstream biological changes that occur upon target binding sapient.bio.

The development of target engagement biomarkers is particularly valuable in early-stage clinical trials to assess if a drug is engaging the target at a sufficient level to elicit a biological response sapient.biomyotonic.org. This can inform dose selection and provide early validation of the therapeutic approach myotonic.org. While specific biomarkers developed or used in conjunction with this compound were not detailed in the provided search results, the general principles of target engagement biomarker development involve identifying measurable indicators that correlate with drug-target interaction and subsequent pathway modulation crownbio.comsapient.bio. These can include changes in protein levels, enzymatic activity, or downstream signaling molecules related to the leukotriene pathway. The identification and validation of non-invasive biomarkers is a significant goal in drug development to facilitate easier monitoring in clinical studies myotonic.org.

Strategic Implications for Drug Discovery Research

Research into compounds like this compound and their targets has several strategic implications for broader drug discovery efforts.

De-risking Early-Stage Drug Development Pathways

A significant challenge in drug discovery is the high failure rate in clinical trials, often due to a lack of efficacy despite promising pre-clinical data drugtargetreview.comhumanspecificresearch.org. Inadequate pre-clinical target validation is a contributing factor to these failures sygnaturediscovery.com. Research focused on thoroughly understanding and validating drug targets, as exemplified by the work on leukotriene receptors targeted by this compound, helps to de-risk early-stage drug development pathways biocurate.comsygnaturediscovery.com. By establishing a strong link between target modulation and therapeutic benefit early on, the likelihood of success in later, more expensive clinical phases is increased sygnaturediscovery.com. Quantitative pharmacodynamic biomarkers, including target engagement markers, are invaluable in this de-risking process by providing early assessment of molecular target engagement and modulation myotonic.org.

Furthermore, understanding the properties of lead compounds, such as solubility, early in the discovery process can also help de-risk development by identifying potential issues before significant investment is made bmglabtech.com.

Identification of Novel Therapeutic Avenues and Opportunities

Research into the mechanism of action of compounds like this compound and the biological pathways they influence can reveal novel therapeutic avenues and opportunities. By studying the role of leukotrienes and their receptors in inflammatory diseases, researchers can identify other potential targets within the same pathway or related pathways that could be modulated for therapeutic benefit researchgate.net.

The development of new technologies and approaches, such as targeted protein degradation, also presents novel opportunities in drug discovery, allowing for the targeting of proteins previously considered "undruggable" dundee.ac.uknih.gov. While not directly related to this compound, the broader field of drug discovery is constantly evolving, and insights gained from studying various compound classes and targets contribute to the identification of these novel approaches scholaris.canih.govchop.edu. The systematic identification of proteins that can control the stability of other proteins, for instance, represents a largely unrealized approach to treating diseases utoronto.ca.

Research into existing compounds, even those that may not have reached market approval, provides valuable data and insights that can inform the design and development of future therapies targeting similar pathways or conditions idrblab.netidrblab.net.

Advanced Research Paradigms and Future Directions

Computational and In Silico Approaches in Leukotriene Antagonism Research

Computational methods, often referred to as in silico approaches, are indispensable in modern drug discovery and mechanistic studies. They allow for the simulation and analysis of molecular behavior and interactions, providing insights that complement experimental findings.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a widely used computational technique that predicts the preferred orientation and binding affinity of a ligand (such as Sulukast) to a receptor (like CysLT1R or CysLT2R) diva-portal.org. This method helps to understand how a compound might interact with its biological target at the atomic level. Studies on leukotriene receptor antagonists frequently utilize molecular docking to assess the binding characteristics of potential drug candidates to CysLT receptors nih.govpensoft.netkoreascience.kr. For instance, molecular docking simulations have been performed to evaluate the binding affinity of various compounds to the CysLT2 receptor, providing insights into their potential antagonistic activity pensoft.net. The reliability of docking protocols is often validated by re-docking known co-crystallized ligands and assessing the root-mean-square deviation (RMSD) pensoft.net. Molecular dynamics simulations extend docking by simulating the movement of the ligand-receptor complex over time, providing a more dynamic picture of the interaction and accounting for the flexibility of both the ligand and the receptor diva-portal.org. These simulations can reveal the stability of the binding pose and the conformational changes that occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the structural features of compounds with their biological activities biorxiv.org. By analyzing a dataset of compounds with known activity against a target, QSAR models can identify the molecular descriptors (e.g., electronic, steric, hydrophobic properties) that are most important for activity biorxiv.org. These models can then be used to predict the activity of new, untested compounds, guiding the design and selection of novel leukotriene antagonists . QSAR studies have been applied to various sets of compounds, including those targeting enzymes in the leukotriene pathway like Leukotriene A4 hydrolase (LTA4H), to understand the structural requirements for inhibitory activity nih.govresearchgate.net. Different statistical methods, such as multiple linear regression (MLR) and support vector machines (SVM), are employed in QSAR model development nih.gov. Hologram QSAR (HQSAR) is an example of a QSAR technique that uses fragment fingerprints as predictive variables, avoiding the need for molecular alignment sciforum.net.

Virtual Screening for Novel Chemical Scaffolds

Virtual screening is a computational technique used to search large databases of chemical compounds for potential drug candidates based on their predicted ability to bind to a target protein nih.govmdpi.com. This approach can be either ligand-based (using the properties of known active compounds to find similar molecules) or structure-based (using the 3D structure of the target protein to dock and score potential ligands) nih.gov. Virtual screening has been successfully applied in the search for novel leukotriene receptor antagonists nih.govmdpi.comscispace.com. For example, structure-based virtual screening campaigns targeting CysLT1R and CysLT2R have led to the identification of novel antagonist chemotypes with sub-micromolar potencies mdpi.comscispace.com. These studies often utilize crystal structures of the receptors or computationally generated models when experimental structures are unavailable nih.govmdpi.com. Virtual screening can significantly accelerate the discovery of new chemical scaffolds with desired activity profiles researchgate.net.

Systems Biology and Network Pharmacology Investigations

Systems biology and network pharmacology offer holistic perspectives on drug action by examining the complex interactions within biological systems rather than focusing on single targets in isolation.

Integration of Multi-Omics Datasets to Map Biological Responses

Multi-omics approaches involve the integration and analysis of data from multiple high-throughput technologies, such as genomics, transcriptomics, proteomics, and metabolomics wustl.eduoup.com. By combining these diverse datasets, researchers can gain a more comprehensive understanding of the biological responses to disease states or therapeutic interventions, including the effects of leukotriene antagonists wustl.edu. Integrating multi-omics data can help to map molecular interactions, identify intermediate phenotypes, and pinpoint upstream and downstream molecular targets influenced by leukotriene signaling or its modulation wustl.edu. For instance, multi-omics studies have been used in conjunction with network pharmacology to investigate the mechanisms of traditional Chinese medicine in treating conditions potentially related to the leukotriene pathway, revealing the involvement of various signaling pathways and identifying potential active compounds and targets nih.govresearchgate.net. Challenges in multi-omics integration include data acquisition, harmonization, storage, quality, and analysis wustl.edu.

Construction and Analysis of Molecular Interaction Networks

Network pharmacology focuses on understanding how drugs interact with complex biological networks rather than individual molecules nih.govelsevier.es. This involves constructing molecular interaction networks that depict the relationships between genes, proteins, metabolites, and other biological entities involved in a disease or pathway semanticscholar.org. By analyzing these networks, researchers can identify key nodes or pathways that are modulated by a drug and understand the broader effects of the intervention elsevier.es. In the context of leukotriene antagonism, molecular interaction networks can be constructed to illustrate the interplay between leukotriene pathway genes, their products, and downstream inflammatory mediators semanticscholar.org. Analyzing these networks can reveal how leukotriene receptor antagonists might influence multiple components of the network, providing insights into their therapeutic effects and potential off-target interactions nih.govelsevier.es. Studies have utilized network pharmacology to explore the mechanisms of action of leukotriene receptor antagonists and their influence on various signaling pathways researchgate.netnih.gov.

Unexplored Biological Interplays and Emerging Research Hypotheses

The full spectrum of this compound's interactions within the complex biological milieu remains an active area for investigation. Emerging hypotheses suggest potential links with the gut microbiome and the characterization of non-canonical binding sites.

Characterization of Non-Canonical Receptor and Off-Target Interactions

While this compound is known as a leukotriene antagonist, particularly at the CysLT₁ receptor guidetopharmacology.org, the possibility of interactions with non-canonical receptors or off-target effects warrants further investigation. Off-target interactions, where a drug binds to unintended biological targets, are a known phenomenon for small molecule drugs and can lead to unexpected effects frontiersin.orgnih.govneurips.cccancer.gov. Identifying these interactions is crucial for a comprehensive understanding of a compound's pharmacological profile and can inform future drug design frontiersin.orgnih.gov. Computational approaches are being developed to predict such off-target interactions frontiersin.orgnih.gov. Further research could employ these advanced computational and experimental methods to comprehensively map all potential binding sites for this compound beyond the canonical leukotriene receptors.

Mechanistic Insights into Long-Term Cellular Adaptations

Understanding the long-term cellular adaptations that occur in response to chronic exposure to compounds like this compound is a critical area for future research. Cells can undergo reversible changes in response to environmental stimuli, but prolonged stress can lead to more permanent adaptations uomustansiriyah.edu.iqteachmephysiology.com. Research into cellular adaptation in other contexts, such as cancer therapy, highlights how long-term exposure to a compound can drive the emergence of resistant or adapted cell states through changes in gene expression and metabolic reprogramming nih.gov. Investigating how cells and tissues respond and adapt to sustained this compound presence at a mechanistic level could provide valuable insights into potential long-term effects and inform treatment strategies.

Methodological Innovations for Enhanced Preclinical Predictivity

Improving the predictability of preclinical research is essential for the efficient development of new therapeutics. This involves the refinement of existing models and the development of more sophisticated systems that better recapitulate human biology.

Development of Advanced In Vitro and Ex Vivo Models for High-Resolution Pathway Analysis

Advanced in vitro and ex vivo models offer valuable tools for studying drug behavior and biological responses with high resolution nih.govnih.govqima-lifesciences.combiobide.commdpi.com. In vitro models, using isolated cells, provide a controlled environment to study specific molecular and cellular mechanisms qima-lifesciences.combiobide.com. Ex vivo models, which utilize tissues or organs removed from an organism, maintain a higher degree of biological complexity and better mimic the in vivo environment compared to traditional in vitro systems qima-lifesciences.combiobide.commdpi.com. These models are being increasingly used to assess drug permeation and understand complex biological interactions mdpi.com. Future research on this compound could leverage advanced in vitro systems, such as 3D cell cultures or co-culture models, and ex vivo preparations, like precision-cut lung slices or isolated perfused organs, to gain detailed insights into its effects on specific cell types and pathways, as well as its absorption and disposition nih.govnih.govmdpi.com.

Refinement of Animal Models for Mechanistic Research and Biomarker Discovery

Animal models have historically played a crucial role in preclinical research, providing insights into disease pathophysiology and drug efficacy in a living system nih.govnih.gov. However, challenges remain in translating findings from animal models to human outcomes due to interspecies differences researchgate.net. Refining animal models to better reflect human disease states and responses is an ongoing effort nih.govresearchgate.net. For studying compounds like this compound, which has been explored in the context of respiratory disorders, improved animal models of asthma or other relevant inflammatory conditions could provide more accurate data on efficacy and help identify potential biomarkers of response google.comatsjournals.org. Transgenic animal models, which incorporate human genetic information, and models that better mimic specific aspects of human diseases are valuable for mechanistic research and biomarker discovery nih.gov. Future studies could focus on utilizing or developing such refined animal models to investigate this compound's mechanisms of action in a more physiologically relevant context and identify biomarkers that could predict clinical outcomes.

Q & A

Q. What are the standard protocols for synthesizing Sulukast and ensuring its chemical purity?

Methodological Answer: this compound synthesis requires precise adherence to reaction conditions (e.g., solvent selection, temperature control) and rigorous purification steps. Key protocols include:

- Stepwise characterization : Use thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) to assess purity .

- Elemental analysis : Confirm molecular composition via combustion analysis, supplemented by nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural validation .

- Purity thresholds : Report yields alongside purity metrics (e.g., ≥95% by HPLC) and provide raw spectral data in supplementary materials to ensure reproducibility .

Q. Which spectroscopic methods are most effective for characterizing this compound’s molecular structure?

Methodological Answer: A multi-technique approach is critical:

- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm proton and carbon environments, respectively. Compare with literature data for LY-170680 .

- Infrared (IR) spectroscopy : Identify functional groups (e.g., tetrazole ring vibrations near 1,200 cm⁻¹) .

- High-resolution MS : Validate molecular weight and fragmentation patterns. Cross-reference with synthetic intermediates to rule out impurities .

Q. How should researchers design in vitro assays to evaluate this compound’s efficacy against leukotriene receptors?

Methodological Answer:

- Receptor-binding assays : Use radiolabeled ligands (e.g., [³H]-LTD₄) in competitive binding studies. Calculate IC₅₀ values via nonlinear regression .

- Signal transduction metrics : Measure second messengers (e.g., calcium flux) in transfected cell lines expressing CysLT₁ receptors .

- Controls : Include positive controls (e.g., montelukast) and vehicle controls to validate assay specificity .

Advanced Research Questions

Q. What strategies can resolve contradictions between in vitro and in vivo findings of this compound’s pharmacological activity?

Methodological Answer:

- Pharmacokinetic bridging : Assess bioavailability, metabolic stability (e.g., liver microsomal assays), and tissue penetration to explain efficacy gaps .

- Species-specific factors : Compare receptor homology (e.g., human vs. rodent CysLT₁) and adjust dosing regimens to account for interspecies variability .

- Multi-omics integration : Combine transcriptomic and proteomic data from in vivo models to identify compensatory pathways masking in vitro effects .

Q. How can advanced statistical models improve dose-response analysis in preclinical this compound studies?

Methodological Answer:

- Nonlinear mixed-effects modeling (NLME) : Account for inter-individual variability in dose-response curves using software like NONMEM or Monolix .

- Bayesian hierarchical models : Incorporate prior data (e.g., receptor binding affinities) to refine posterior probability distributions for EC₅₀ estimates .

- Sensitivity analysis : Test assumptions (e.g., Hill coefficient) to evaluate robustness of model outputs .

Q. What considerations are critical when designing comparative studies between this compound and other leukotriene receptor antagonists?

Methodological Answer:

- Structural-activity relationships (SAR) : Align study parameters (e.g., receptor subtype selectivity, binding kinetics) with structural differences (e.g., LY-255283 vs. This compound) .

- Experimental parity : Standardize assay conditions (e.g., cell lines, buffer pH) to isolate compound-specific effects .

- Outcome harmonization : Use shared endpoints (e.g., inflammatory cytokine reduction) to facilitate meta-analysis .

Data Management & Reporting

Q. How can researchers ensure validity and reliability in this compound experiments?

Methodological Answer:

- Replication tiers : Perform technical replicates (same sample) and biological replicates (different batches) to distinguish experimental noise from true variability .

- Blinded analysis : Assign compound codes (e.g., “Compound A/B”) during data collection to reduce observer bias .

- Open data practices : Share raw datasets (e.g., NMR spectra, dose-response curves) in repositories like Zenodo to enable independent validation .

Q. What are best practices for documenting this compound synthesis procedures to ensure reproducibility?

Methodological Answer:

- Granular detail : Report exact molar ratios, reaction times, and purification steps (e.g., “stirred at 40°C for 72 hrs under N₂”) .

- Hazard disclosures : Note safety protocols for handling tetrazole derivatives (e.g., explosion risks during synthesis) .

- Supplementary archives : Provide step-by-step video protocols or annotated spectra in supplementary materials .

Conflict & Complexity Management

Q. How should researchers address conflicting results in this compound’s anti-inflammatory efficacy across studies?

Methodological Answer:

- Meta-regression analysis : Pool data from published studies to identify moderators (e.g., dosage, model organism) driving discrepancies .

- Reagent validation : Verify receptor expression levels in cellular models via Western blotting to rule out batch effects .

- Collaborative replication : Partner with independent labs to validate key findings using shared protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.